molecular formula C32H30O14 B12783026 Secalonic acid G CAS No. 70223-89-1

Secalonic acid G

Cat. No.: B12783026
CAS No.: 70223-89-1
M. Wt: 638.6 g/mol
InChI Key: NFZJAYYORNVZNI-ZYTUNARQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Secalonic Acid G is a secondary metabolite belonging to the secalonic acid family of dimeric tetrahydroxanthones, a class of compounds collectively known as ergochromes . It was isolated from the fungus Pyrenochaeta terrestris . Like other members of its family, it is a natural product of interest in pharmacological research, particularly in oncology. The secalonic acids are a group of mycotoxins initially identified as major pigments in the ergot fungus Claviceps purpurea . While specific bioactivity data for this compound is less extensive in the current literature compared to its analogues, related secalonic acids have demonstrated significant research value. For instance, secalonic acid A has shown neuroprotective effects in models of Parkinson's disease and reduces colchicine cytotoxicity in neurons , while secalonic acids D and F exhibit potent cytotoxic and pro-apoptotic activity against various cancer cell lines, including multidrug-resistant types . The common structural framework of these dimeric xanthones suggests potential for diverse bioactivities, making this compound a compelling compound for investigating structure-activity relationships and for use in natural product discovery and anti-proliferative mechanism of action studies. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

70223-89-1

Molecular Formula

C32H30O14

Molecular Weight

638.6 g/mol

IUPAC Name

methyl (3R,4S,4aS)-7-[(5R,6R,10aS)-1,5,9-trihydroxy-10a-methoxycarbonyl-6-methyl-8-oxo-6,7-dihydro-5H-xanthen-2-yl]-4,8,9-trihydroxy-3-methyl-1-oxo-3,4-dihydro-2H-xanthene-4a-carboxylate

InChI

InChI=1S/C32H30O14/c1-11-9-15(33)21-25(37)19-17(45-31(21,27(11)39)29(41)43-3)7-5-13(23(19)35)14-6-8-18-20(24(14)36)26(38)22-16(34)10-12(2)28(40)32(22,46-18)30(42)44-4/h5-8,11-12,27-28,35-40H,9-10H2,1-4H3/t11-,12-,27-,28+,31+,32+/m1/s1

InChI Key

NFZJAYYORNVZNI-ZYTUNARQSA-N

Isomeric SMILES

C[C@@H]1CC(=O)C2=C(C3=C(C=CC(=C3O)C4=C(C5=C(C=C4)O[C@@]6([C@H]([C@@H](CC(=O)C6=C5O)C)O)C(=O)OC)O)O[C@@]2([C@@H]1O)C(=O)OC)O

Canonical SMILES

CC1CC(=O)C2=C(C3=C(C=CC(=C3O)C4=C(C5=C(C=C4)OC6(C(C(CC(=O)C6=C5O)C)O)C(=O)OC)O)OC2(C1O)C(=O)OC)O

Origin of Product

United States

Taxonomic and Environmental Distribution of Secalonic Acid G Producing Organisms

Fungal Bioprospecting and Isolation from Diverse Habitats

The search for novel bioactive compounds has led researchers to explore a wide variety of fungal organisms. This bioprospecting has been crucial in identifying the sources of Secalonic acid G and other related metabolites, highlighting the metabolic potential of fungi from different environments.

Terrestrial environments, particularly soil, are rich reservoirs of microbial diversity and have historically been a primary source for the discovery of natural products.

Pyrenochaeta terrestris : This soil-borne fungus is a notable producer of this compound. wikipedia.orgcapes.gov.br Research has confirmed its isolation alongside secalonic acids A and E from this organism. rsc.orgjst.go.jp Studies on multiple strains of P. terrestris have consistently shown the co-production of this compound with other metabolites like cynodontin (B45498), emodin (B1671224), endocrocin (B1203551), and secalonic acids A and E. jst.go.jpnih.gov The presence of variant strains within a natural isolate of P. terrestris has been observed, with each variant producing different relative amounts of secalonic acids A, E, and G. jst.go.jpnih.gov

Aspergillus aculeatus : While a known producer of various bioactive compounds, Aspergillus aculeatus is primarily associated with the production of secalonic acids B, D, and F. jst.go.jpnih.gov It has also been identified as an endophytic fungus in plants like Rosa damascena, from which a new derivative of secalonic acid was isolated. nih.govfigshare.comresearchgate.net However, current research does not list it as a direct producer of this compound. wikipedia.orgrsc.org

Penicillium chrysogenum : This species, particularly strains derived from extreme environments like the Arctic, has been found to produce secalonic acids, specifically D and F. mdpi.com The genus Penicillium is well-characterized for its ability to produce a variety of secalonic acids, but this compound has not been reported from P. chrysogenum. mdpi.com

Fungal SpeciesHabitatAssociated Secalonic AcidsReference
Pyrenochaeta terrestrisTerrestrial (Soil)A, E, G wikipedia.orgcapes.gov.brjst.go.jpnih.gov
Aspergillus aculeatusTerrestrial, EndophyticB, D, F, New Derivatives rsc.orgjst.go.jpnih.govnih.gov
Penicillium chrysogenumTerrestrial (Arctic)D, F mdpi.com

Marine ecosystems, including deep-sea sediments and mangrove leaf litter, represent a frontier for discovering fungi with unique metabolic capabilities.

Setophoma terrestris : A strain of Setophoma terrestris (formerly Phoma terrestris) isolated from mangrove leaf litter has been identified as a producer of this compound, along with Secalonic acid A. mdpi.comx-mol.comresearchgate.netnih.gov Further investigation of a culture of S. terrestris (MSX45109) led to the isolation of sixteen polyketides, including secalonic acids A, E, and G. x-mol.comnih.govresearchgate.net This highlights the potential of marine-derived fungi as a source for this specific compound.

Penicillium oxalicum : This species is a versatile producer of secalonic acids and is found in both terrestrial and marine environments. wikipedia.orgwikipedia.org While it is a known source of the toxin Secalonic acid D, chemical studies of a marine-derived strain of P. oxalicum led to the identification of several new derivatives: secalonic acids H, I, J, K, L, and M. nih.govnih.govclockss.orgclockss.orgresearchgate.net This demonstrates that marine conditions can foster the evolution of novel biosynthetic pathways for this class of compounds, although this compound has not been isolated from this species.

Endophytic fungi, which reside within the tissues of living plants, are a prolific source of bioactive secondary metabolites. nih.govfrontiersin.org This symbiotic relationship often leads to the production of unique compounds.

Periconia verrucosa : An endophytic strain of this fungus was found to produce Secalonic acid F1, which demonstrated antimicrobial properties. oup.com

Diaporthe searlei : This endophytic fungus has been reported to produce Secalonic acid A, which exhibits antibacterial effects. mdpi.comresearchgate.netbiodeep.cn

Blennoria sp. : An endophytic Blennoria sp. isolated from the plant Carpobrotus edulis was found to produce Secalonic acid B and its monomeric precursors, hemisecalonic acids B and E (blennolides). wikipedia.orgresearchgate.netnih.gov This was a significant finding as the existence of these monomers had long been postulated. nih.gov

While these specific endophytes have been identified as producers of other secalonic acids, their study underscores the role of endophytic fungi as a key resource in the bioprospecting for this family of compounds. bvuict.inhilarispublisher.com

Ecological Contexts of Secalonic Acid Biosynthesis

The production of this compound and related metabolites is not arbitrary but is linked to the fungus's ecological strategy, including its interactions with other organisms and its response to environmental cues.

The production of secalonic acids by endophytic fungi suggests a role in mediating the symbiotic relationship with their host plants. nih.gov These compounds may help protect the host from pathogens or herbivores. nih.gov Furthermore, the antimicrobial activity of this compound points to a role in chemical warfare and competition among microorganisms. Research has shown that this compound exhibits activity against the Gram-positive bacterium Micrococcus luteus and Staphylococcus aureus. mdpi.comx-mol.comresearchgate.netnih.govjapsonline.com

CompoundTarget OrganismActivityReference
This compoundMicrococcus luteusAntimicrobial (MIC: 5 µg/mL) x-mol.comnih.gov
This compoundStaphylococcus aureusAntimicrobial (MIC: 39 µg/mL) mdpi.comresearchgate.netjapsonline.com

The biosynthesis of secalonic acids is highly sensitive to environmental factors. Studies on fungi from the genus Penicillium have shown that culture conditions significantly impact metabolite yield. For instance, in an Arctic-derived strain of P. chrysogenum, the production of secalonic acids was maximal at 20°C under stationary liquid culture conditions, with lower yields observed at 25°C or in submerged (shaken) cultures. mdpi.com Similarly, for P. oxalicum, still culture on cracked corn at 28°C yielded the highest amounts of Secalonic acid D. asm.org Another study on Aspergillus aculeatus demonstrated that cultivation in high-salinity conditions upregulated the production of Secalonic acid D, suggesting that environmental stress can trigger secondary metabolite synthesis. researchgate.net These findings indicate that temperature, aeration, substrate, and osmotic stress are critical parameters influencing the production of secalonic acids in fungi.

Molecular Basis and Enzymology of Secalonic Acid Biosynthesis

Genomic and Transcriptomic Approaches to Pathway Elucidation

The genetic blueprints for secalonic acid biosynthesis are located in biosynthetic gene clusters (BGCs), which are contiguous sets of genes responsible for the production of a specific secondary metabolite. In fungi, these clusters typically include genes encoding the core synthase, tailoring enzymes, transporters, and regulatory factors. nih.gov

One of the key BGCs associated with the biosynthesis of a related dimeric tetrahydroxanthone, neosartorin, is the Nsr gene cluster . While not directly responsible for secalonic acid G, the study of the Nsr cluster has provided valuable insights into the dimerization process of xanthone (B1684191) monomers. For instance, the dimerizing enzyme NsrP from Aspergillus novofumigatus shows a preference for dimerizing two distinct monomers. researchgate.net

A significant BGC directly implicated in secalonic acid production is BGC0001886 from Claviceps purpurea . researchgate.net This ergot fungus is a known producer of various ergot alkaloids and pigments, including secalonic acids. wikipedia.orgwikipedia.org The identification and annotation of this gene cluster have been instrumental in assigning putative functions to the enzymes involved in the biosynthetic pathway. secondarymetabolites.org For example, a gene cluster in Penicillium chrysogenum INA 01369, predicted to be responsible for secalonic acid production, showed a 31% similarity to the known cluster from Claviceps purpurea (BGC0001886). researchgate.net This comparative genomic approach is a powerful tool for identifying new BGCs for known compounds in different fungal species.

Biosynthetic Gene Cluster Organism Associated Compound(s) Key Features
Nsr gene cluster Aspergillus novofumigatusNeosartorinContains the P450 enzyme NsrP, which catalyzes the dimerization of two distinct xanthone monomers. researchgate.net
BGC0001886 Claviceps purpureaSecalonic acids A, B, C; Endocrocin (B1203551); ClavorubinContains genes for a polyketide synthase and various tailoring enzymes. secondarymetabolites.org Serves as a reference for identifying secalonic acid BGCs in other fungi. researchgate.net

At the heart of the secalonic acid biosynthetic pathway is a polyketide synthase (PKS) , a large, multi-domain enzyme that constructs the polyketide backbone from simple acyl-CoA precursors. wikipedia.orgnih.gov Bioinformatic analysis of PKS genes within identified BGCs is crucial for predicting the initial steps of biosynthesis.

Fungal PKSs are typically Type I, meaning they are large, multifunctional proteins with multiple domains organized into modules. wikipedia.orgnih.gov The analysis of a predicted secalonic acid BGC in P. chrysogenum INA 01369 identified a polyketide synthase gene with 50% identity to known secalonic acid synthesis genes. researchgate.netnih.gov Such analyses help in classifying the PKS and predicting its product. For instance, non-reducing PKSs (NR-PKSs) are typically involved in the biosynthesis of aromatic polyketides, which are precursors to xanthones.

The domains within a PKS gene can be identified through sequence analysis, and their presence or absence dictates the structure of the resulting polyketide. Key domains include the ketosynthase (KS), acyltransferase (AT), and acyl carrier protein (ACP) domains, which are essential for polyketide chain elongation. nih.gov The specific domains and their organization within the PKS gene in the Claviceps purpurea BGC0001886, for example, provide clues to the assembly of the octaketide precursor of secalonic acids.

Postulated Biosynthetic Pathways and Key Intermediates

The biosynthesis of secalonic acids commences with the formation of a polyketide chain by the PKS. It is proposed that an octaketide is formed from one acetyl-CoA starter unit and seven malonyl-CoA extender units. This linear polyketide then undergoes a series of cyclization and aromatization reactions to form early anthraquinone (B42736) intermediates.

Key among these intermediates are emodin (B1671224) and endocrocin . researchgate.net Feeding studies have provided evidence that emodin is an intermediate in the biosynthesis of secalonic acids. nih.gov These anthraquinones are derived from the octaketide atrochrysone (B1255113) carboxylic acid, the first enzyme-free intermediate released by the PKS. researchgate.net The co-production of emodin, endocrocin, and cynodontin (B45498) with secalonic acids in various fungi, such as Pyrenochaeta terrestris, suggests a common branching pathway for these compounds. nih.gov

From these anthraquinone precursors, a series of oxidative cleavage and rearrangement reactions, likely catalyzed by enzymes such as Baeyer-Villiger monooxygenases, lead to the formation of benzophenone (B1666685) intermediates, which then cyclize to form the monomeric tetrahydroxanthone units that are the immediate precursors to secalonic acids.

The final and defining step in the biosynthesis of secalonic acids is the dimerization of two monomeric tetrahydroxanthone units. This crucial step is believed to be catalyzed by specific enzymes, likely oxidases, that control the regioselectivity and stereoselectivity of the coupling reaction. rsc.org The discovery of monomeric hemisecalonic acids (blennolides) supports the hypothesis that the dimeric structure is formed through the coupling of discrete monomers. rsc.org

The dimerization process is thought to involve oxidative C-C bond formation. researchgate.net The type of linkage (e.g., 2,2'- vs. 4,4'-) is likely determined by the specific dimerizing enzyme. For instance, the enzyme AacuE from Aspergillus aculeatus has been shown to be involved in the dimerization step of secalonic acid D biosynthesis and exhibits high regioselectivity and stereoselectivity, resulting in a 2-2' linkage. researchgate.netacs.org The study of these dimerization enzymes is an active area of research, as they are key to the structural diversity of the secalonic acid family.

Heterologous Expression and Enzymatic Characterization

To definitively confirm the function of genes within a BGC and to characterize the enzymes they encode, heterologous expression is a powerful technique. nih.govmdpi.com This involves transferring the biosynthetic genes from the native producer organism into a more genetically tractable host, such as Aspergillus oryzae or Saccharomyces cerevisiae. nih.gov

The heterologous expression of the secalonic acid D biosynthetic gene cluster from Aspergillus aculeatus in Aspergillus oryzae has been successfully achieved. acs.orgnih.gov This work not only confirmed the function of the genes in the cluster but also revealed the importance of specific enzymes in controlling the final product. For example, the overexpression of the Baeyer-Villiger monooxygenase, AacuH, was found to be crucial for the selective production of secalonic acid D by outcompeting an endogenous enzyme in the host. acs.orgnih.gov

Reconstitution of Biosynthetic Steps in Surrogate Hosts

The study of fungal secondary metabolite biosynthesis is often accelerated by moving the responsible genes from the native, often slow-growing or genetically intractable fungus, into a more manageable surrogate host. This process, known as heterologous expression or pathway reconstitution, allows for the functional characterization of biosynthetic genes and the production of specific metabolites. nih.gov

Commonly used surrogate hosts for expressing fungal BGCs include the yeast Saccharomyces cerevisiae and filamentous fungi like Aspergillus oryzae and Aspergillus niger. nih.govresearchgate.net These hosts are well-characterized, genetically tractable, and have established tools for genetic manipulation. The general strategy involves the introduction of entire BGCs or partial pathways into the surrogate host to observe the production of new compounds, thereby confirming the function of the introduced genes. nih.gov

While the complete BGC for this compound has been a subject of ongoing research, related clusters have been identified that provide a blueprint for its synthesis. For instance, a BGC predicted in Penicillium chrysogenum shows significant similarity to a known secalonic acid biosynthesis cluster from Claviceps purpurea, indicating its potential to produce secalonic acids. researchgate.net Such identified clusters are prime candidates for reconstitution in hosts like A. oryzae to validate gene function and produce the target compounds.

Furthermore, individual enzymes from a proposed pathway can be expressed in hosts like Escherichia coli to produce pure protein for in vitro biochemical assays. nih.govresearchgate.net This approach is crucial for confirming the precise function of a single enzyme, such as a reductase or an oxygenase, outside the complexity of the full native organism.

Below is a table summarizing the key aspects of using surrogate hosts for studying secalonic acid biosynthesis.

Table 1: Advantages and Strategies of Biosynthetic Pathway Reconstitution

Feature Description Relevance to Secalonic Acid Research
Overcoming Native Host Limitations Many native producers of secalonic acids are difficult to culture or genetically manipulate. Surrogate hosts like A. oryzae allow for faster growth and easier genetic engineering to study the pathway. nih.gov
Gene Cluster Validation Confirms that a predicted BGC is indeed responsible for producing a specific metabolite. A predicted secalonic acid cluster from P. chrysogenum could be expressed in a surrogate to confirm its end product. researchgate.net
Functional Genomics Allows for the systematic knockout or overexpression of individual genes to determine their role in the pathway. The function of specific oxygenases or reductases in the secalonic acid pathway can be precisely determined.
Enzyme Characterization Facilitates the production and purification of single enzymes for detailed biochemical analysis. Enzymes like tetrahydroxynaphthalene reductase have been successfully expressed in E. coli for functional studies. nih.govresearchgate.net
Metabolic Engineering Enables the potential for enhanced production of the target compound or the creation of novel analogues. Once reconstituted, the secalonic acid pathway could be optimized for higher yields.

Functional Annotation of Enzymes Involved in Secalonic Acid Formation

Functional annotation involves assigning a precise biochemical function to the proteins encoded by genes within a BGC. nih.govresearchgate.net For secalonic acid, this includes identifying the core polyketide synthase (PKS), reductases, oxygenases, and tailoring enzymes that together construct the complex dimeric xanthone structure. Key enzymes that are critical for the formation of the monomeric precursors to secalonic acids include tetrahydroxynaphthalene reductase and a metallo-β-lactamase-type thioesterase.

Tetrahydroxynaphthalene Reductase

This class of enzyme is crucial for the biosynthesis of various fungal polyketides, including melanins and the precursors to xanthones. nih.govoipub.com Tetrahydroxynaphthalene reductase (T4HNR) is a member of the short-chain dehydrogenase/reductase (SDR) superfamily that catalyzes the reduction of 1,3,6,8-tetrahydroxynaphthalene (B103748) (T4HN) to produce (+)-scytalone. oipub.com This reduction is a critical step in forming the core polycyclic ring structure of the monomer.

Detailed enzymatic studies, particularly in the melanin (B1238610) biosynthesis pathway of Magnaporthe grisea, have provided significant insight into the function and specificity of these reductases. nih.govsemanticscholar.org In M. grisea, two similar reductases exist: T4HNR and 1,3,8-trihydroxynaphthalene (B1218226) reductase (3HNR). While both can perform reductions, substrate competition experiments have shown that they have distinct substrate preferences. T4HNR is significantly more efficient at reducing T4HN, while 3HNR preferentially reduces 1,3,8-trihydroxynaphthalene to vermelone. nih.govresearchgate.net A gene encoding a hypothetical T4HNR was identified within the predicted secalonic acid BGC in P. chrysogenum, strongly suggesting its role in the pathway. researchgate.net

Table 2: Comparison of Fungal Naphthol Reductases

Enzyme Primary Substrate Product Relative Substrate Preference
Tetrahydroxynaphthalene Reductase (T4HNR) 1,3,6,8-Tetrahydroxynaphthalene (T4HN) Scytalone Prefers T4HN over 3HN by a factor of 310. nih.govresearchgate.net
Trihydroxynaphthalene Reductase (3HNR) 1,3,8-Trihydroxynaphthalene (3HN) Vermelone Prefers 3HN over T4HN by a factor of 4.2. nih.govresearchgate.net

Metallo-β-lactamase-type Thioesterase

The metallo-β-lactamase (MβL) superfamily comprises a large and diverse group of enzymes, most of which are hydrolases that require one or two zinc ions for catalytic activity. nih.govmdpi.com While best known for their role in antibiotic resistance, proteins with the MβL fold are involved in a wide range of biological processes. nih.govmdpi.com

In the context of polyketide biosynthesis, a thioesterase (TE) domain is essential for releasing the finished polyketide chain from the PKS enzyme complex. In some BGCs, a discrete enzyme with an MβL fold appears to perform this function, often coupled with a cyclization or lactonization reaction. A gene encoding a metallo-β-lactamase was identified in a candidate BGC for bisanthraquinone, a class of compounds structurally related to the xanthone monomers of secalonic acid. researchgate.net This suggests that an MβL-type thioesterase is responsible for a key cyclization or chain-release step during the formation of the secalonic acid monomer.

Table 3: Key Enzymes in Secalonic Acid Monomer Biosynthesis

Enzyme Enzyme Family Proposed Function
Tetrahydroxynaphthalene Reductase Short-chain dehydrogenase/reductase (SDR) Catalyzes the NADPH-dependent reduction of the polyketide intermediate 1,3,6,8-tetrahydroxynaphthalene to form scytalone. oipub.com
Metallo-β-lactamase-type Thioesterase Metallo-β-lactamase (MβL) Superfamily Acts as a thioesterase to release the polyketide chain from the PKS, likely coupled with an intramolecular cyclization (lactonization) step. researchgate.netmdpi.com

Preclinical Biological Activities and Molecular Mechanisms of Secalonic Acid G and Analogues

Research on Antimicrobial Potentials

Secalonic acid G (SAG) and its analogues, a family of mycotoxins produced by various fungi, have been the subject of research for their potential as antimicrobial agents. These dimeric tetrahydroxanthenone compounds have demonstrated a range of biological activities against bacteria, fungi, and algae.

The antibacterial properties of secalonic acids have been evaluated against several clinically and agriculturally significant bacteria.

Staphylococcus aureus (including MRSA): this compound, produced by Setophoma terrestris, has shown antimicrobial activity against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 39 μg/mL. mdpi.com The analogue, secalonic acid D (SAD), has also demonstrated synergistic antibacterial and antibiofilm effects against S. aureus when combined with antibiotics like ampicillin, vancomycin, and chloramphenicol. mdpi.com

Escherichia coli: The analogue secalonic acid D exhibited a direct antibacterial effect against Gram-negative bacteria, including E. coli, with MIC values ranging from 4–16 μg/mL. mdpi.com

Pectobacterium carotovorum: Secalonic acid F, an analogue of SAG, showed notable activity against the phytopathogenic bacteria Pectobacterium carotovorum, which causes soft rot in vegetables, with an MIC value of 4 μg/mL. mdpi.com Secalonic acid D was also active against this pathogen, with an MIC of 16 μg/mL. mdpi.com

CompoundBacterial SpeciesMIC (μg/mL)Source
This compoundStaphylococcus aureus39 mdpi.com
Secalonic Acid DEscherichia coli4-16 mdpi.com
Secalonic Acid DPectobacterium carotovorum16 mdpi.com
Secalonic Acid FPectobacterium carotovorum4 mdpi.com
Table 1. Minimum Inhibitory Concentrations (MIC) of this compound and its analogues against various bacteria.

Research into the mechanisms of action of secalonic acid analogues has revealed several cellular and subcellular targets.

Biofilm Inhibition: Secalonic acid D has been shown to inhibit biofilm formation in S. aureus. mdpi.com It was also found to eradicate pre-developed biofilms, resulting in a sparse biofilm structure. mdpi.com

Cell Membrane Disruption: Triterpenoids and phytosterols, classes of compounds to which secalonic acids are related, are thought to exert their antibacterial effects by disrupting the cell membrane due to their lipophilic nature, which can increase membrane fluidity and permeability.

Succinate (B1194679) Dehydrogenase: While direct studies on this compound are limited, research on a derivative of the analogue Secalonic Acid F1 showed it severely affected the respiratory chain dehydrogenase activity, with in-silico studies suggesting an interaction with respiratory chain succinate dehydrogenase.

Virulence Factor Downregulation: Treatment with a Secalonic Acid F1 derivative was found to downregulate the staphylococcal accessory gene regulator and enterotoxin gene, which are two important virulence factors in S. aureus.

The antifungal potential of secalonic acid analogues has been investigated against various fungal species.

Aspergillus fumigatus and Aspergillus niger: Secalonic acid F was active against A. fumigatus and A. niger, with MICs of 16 μg/mL and 4 μg/mL, respectively. mdpi.com In contrast, secalonic acid D was not active against any of the tested Aspergillus species. mdpi.com

Microbotryum violaceum: Studies on blennolides, which are monomeric and dimeric members of the secalonic acid family, have shown strong antifungal activity against Microbotryum violaceum. acs.org

CompoundFungal SpeciesMIC (μg/mL)Source
Secalonic Acid FAspergillus fumigatus16 mdpi.com
Secalonic Acid FAspergillus niger4 mdpi.com
Secalonic Acid DAspergillus spp.Inactive mdpi.com
Table 2. Antifungal activity of Secalonic Acid analogues.

Chlorella fusca: Research on blennolides, compounds structurally related to secalonic acids, demonstrated activity against the alga Chlorella fusca. acs.org

Investigations into Antibacterial Efficacy (e.g., against Staphylococcus aureus including MRSA, Escherichia coli, Pectobacterium carotovorum)

Mechanistic Studies of Cytotoxic and Antitumor Activities in Preclinical Models

Beyond their antimicrobial properties, secalonic acids have been investigated for their cytotoxic effects on cancer cells, with a focus on their ability to induce programmed cell death.

Studies on secalonic acid analogues have shown they can trigger apoptosis in cancer cells through various molecular mechanisms.

Caspase-Dependent Pathways: Secalonic acid D (SAD) has been shown to induce apoptosis in human leukemia HL60 and K562 cells. tandfonline.comnih.govresearchgate.net This process was confirmed by the observation of cleavage of Caspase-3 and poly (ADP-ribose) polymerase (PARP) in a time-dependent manner. tandfonline.com The mitochondrial pathway of apoptosis involves the activation of initiator caspases, such as caspase-9, which then activate executioner caspases like caspase-3. nih.govnih.gov A derivative of secalonic acid was also found to increase the expression of cleaved caspase and PARP in triple-negative breast cancer cells. acs.org

Mitochondrial-Mediated Pathways: The induction of apoptosis is often mediated through the mitochondrial or intrinsic pathway. nih.govcellsignal.com This pathway involves the permeabilization of the mitochondrial outer membrane and the release of pro-apoptotic proteins like cytochrome c. nih.govnih.gov A secalonic acid derivative was demonstrated to induce mitochondrial damage and reactive oxygen species-mediated apoptosis in triple-negative breast cancer cells. acs.org

Perturbation of Cell Cycle Progression (e.g., G1 phase arrest, G0/G1 phase arrest)

A hallmark of cancer is uncontrolled cell proliferation, which is tightly linked to dysregulation of the cell cycle. Several studies have demonstrated that secalonic acid analogues can interfere with this process, primarily by inducing cell cycle arrest at the G1 or G0/G1 phase.

Secalonic acid D (SAD) has been shown to cause G1 phase arrest in leukemia cell lines HL60 and K562. tandfonline.comnih.govresearchgate.net This arrest is associated with the downregulation of c-Myc, a key regulator of the G1-S phase transition. tandfonline.comnih.gov The content of G1 phase cells in both HL60 and K562 cell lines increased in a time-dependent manner upon treatment with SAD. tandfonline.com For instance, in HL60 cells treated with 0.3 µM SAD, the G1 phase population increased from 38.07% at 0 hours to 45.03% at 24 hours. tandfonline.com Similarly, in K562 cells, the G1 population rose from 31.23% to 46.57% under the same conditions. tandfonline.com

A novel derivative of secalonic acid, isolated from Aspergillus aculeatus, was also found to induce a dose-dependent G1 phase arrest in MDA-MB-231 triple-negative breast cancer cells. nih.govacs.orgresearchgate.net Furthermore, Secalonic acid-F (SAF) has been observed to inhibit the cell cycle in hepatocellular carcinoma (HCC) cell lines, HepG2 and Hep3B, in a dose-dependent manner. nih.gov In pituitary adenoma GH3 cells, SAD induced a G1/S phase block, with the percentage of cells in the G1 phase increasing with longer incubation times. researchgate.net

Compound Cell Line Effect Key Molecular Changes
Secalonic acid DHL60 (Leukemia)G1 phase arrestDownregulation of c-Myc
Secalonic acid DK562 (Leukemia)G1 phase arrestDownregulation of c-Myc
Secalonic acid derivativeMDA-MB-231 (Breast Cancer)G1 phase arrestNot specified
Secalonic acid FHepG2, Hep3B (Hepatocellular Carcinoma)Cell cycle inhibitionNot specified
Secalonic acid DGH3 (Pituitary Adenoma)G1/S phase blockNot specified

Disruption of Cytoskeletal Dynamics (e.g., microtubule polymerization)

The cytoskeleton, particularly microtubules, plays a crucial role in cell division, motility, and morphology. Disruption of microtubule dynamics is a validated strategy for cancer therapy. A new secalonic acid derivative has been shown to cause significant disruption of microtubules in triple-negative breast cancer cells. nih.govacs.org Confocal microscopy revealed that this compound interferes with tubulin formation in a concentration-dependent manner, leading to a remarkable loss and disruption of microtubule formation, which ultimately contributes to apoptotic cell death. acs.org An in vitro assay further suggested that an oxidative environment created by this derivative inhibits tubulin polymerization. nih.gov

Modulation of Cellular Signaling Cascades (e.g., PI3K/AKT/β-catenin, Akt/mTOR/p70S6K, HIF1α/VEGF, JNK, p38 MAPK)

Secalonic acid analogues exert their biological effects by modulating a complex network of intracellular signaling pathways that are often dysregulated in cancer.

PI3K/AKT/β-catenin Pathway: The PI3K/AKT/β-catenin signaling cascade is a critical pathway involved in cell survival, proliferation, and differentiation. nih.gov Secalonic acid-F (SAF) has been found to repress the progression of hepatocellular carcinoma by regulating this pathway. nih.govnih.gov Specifically, SAF downregulates the level of MARCH1, which in turn leads to the inhibition of the PI3K/AKT/β-catenin signaling pathway. nih.govnih.gov Western blot analysis in SAF-treated tumors showed significantly inhibited expression levels of key proteins in this cascade, including PI3K, phosphorylated AKT, and β-catenin, as well as the downstream anti-apoptotic proteins Bcl-2 and Mcl-1. nih.gov

Akt/mTOR/p70S6K Pathway: The Akt/mTOR/p70S6K pathway is another crucial signaling axis that controls cell growth, proliferation, and survival. Secalonic acid-D (SAD) has been demonstrated to inhibit cell survival by targeting this pathway under both normal and low-oxygen conditions. aacrjournals.orgnih.govaacrjournals.org This inhibition has downstream effects on key factors involved in angiogenesis. aacrjournals.orgnih.gov

HIF1α/VEGF Pathway: Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. The HIF1α/VEGF pathway is a central regulator of this process. SAD exhibits potent antiangiogenic activity by repressing HIF1α/VEGF-mediated angiogenesis. aacrjournals.orgnih.govaacrjournals.org SAD was shown to inhibit multiple aspects of angiogenesis in human umbilical vascular endothelial cells and in human MCF-7 breast tumor xenografts. aacrjournals.orgnih.gov

JNK and p38 MAPK Pathways: The c-Jun N-terminal kinases (JNK) and p38 mitogen-activated protein kinases (p38 MAPK) are stress-activated protein kinases involved in regulating apoptosis and other cellular processes. nih.gov Secalonic acid A (SAA) has been shown to suppress the activation of JNK and p38 MAPKs, thereby protecting rat cortical neurons from colchicine-induced apoptosis. nih.gov

Interaction with Specific Molecular Targets (e.g., DNA topoisomerase I, protein kinase C, ATP-binding cassette superfamily G member 2, matrix metalloproteinase 9)

The anticancer activity of secalonic acid analogues can also be attributed to their direct interaction with specific molecular targets that are vital for cancer cell survival and proliferation.

DNA topoisomerase I: DNA topoisomerase I is an essential enzyme that relaxes supercoiled DNA during replication and transcription. tandfonline.comtandfonline.com It is a well-established target for anticancer drugs. tandfonline.comtandfonline.com Secalonic acid D has been identified as a novel inhibitor of DNA topoisomerase I. tandfonline.comtandfonline.com Unlike camptothecin, a known topoisomerase I poison, SAD inhibits the binding of the enzyme to DNA without inducing the formation of a stable enzyme-DNA complex. tandfonline.comtandfonline.com

Protein kinase C (PKC): Protein kinase C is a family of enzymes that control the function of other proteins through phosphorylation and is implicated in tumor promotion. nih.gov Secalonic acid D is an inhibitor of the Ca2+- and phospholipid-dependent protein kinase C. nih.govnih.gov The mechanism of inhibition involves the pseudosubstrate region of PKC, suggesting a novel mode of action that interferes with the enzyme's activation. nih.gov

ATP-binding cassette superfamily G member 2 (ABCG2): ABCG2 is a transporter protein that can confer multidrug resistance in cancer cells by pumping chemotherapy drugs out of the cell. Secalonic acid D has been shown to be effective against both sensitive and ABCG2-overexpressing multidrug-resistant cancer cells. nih.gov

Matrix metalloproteinase 9 (MMP-9): MMPs are enzymes that degrade the extracellular matrix, facilitating tumor invasion and metastasis. The antiangiogenic effects of SAD are associated with a reduction in MMP-2 and MMP-9. aacrjournals.orgnih.govresearchgate.net

Target Analogue Mechanism of Interaction
DNA topoisomerase ISecalonic acid DInhibits binding of the enzyme to DNA
Protein kinase CSecalonic acid DInteracts with the pseudosubstrate region
ABCG2Secalonic acid DOvercomes ABCG2-mediated multidrug resistance
MMP-9Secalonic acid DReduces expression/activity

Inhibition of Cellular Migration and Invasion Processes

The ability of cancer cells to migrate and invade surrounding tissues is a critical step in metastasis. Secalonic acid-F has been shown to significantly suppress the migration and invasion of hepatocellular carcinoma cells (HepG2 and Hep3B). nih.gov Similarly, a novel secalonic acid derivative was found to restrict the migration of triple-negative breast cancer cells. nih.gov

Preclinical in vitro and in vivo Efficacy Assessments (e.g., leukemia, multiple myeloma, hepatocellular carcinoma, breast cancer cell lines, tumor xenograft models)

The anticancer potential of secalonic acid analogues has been evaluated in a variety of preclinical models, demonstrating their efficacy against different cancer types.

In Vitro Studies:

Leukemia: Secalonic acid D exhibited potent cytotoxicity against HL60 and K562 leukemia cells, with IC50 values of 0.38 and 0.43 µmol/L, respectively. tandfonline.comnih.gov

Hepatocellular Carcinoma: Secalonic acid-F effectively inhibited the proliferation and colony formation of HepG2 and Hep3B cells and promoted their apoptosis. nih.gov In fact, SAF was found to inhibit the growth of hepatocellular carcinoma cells more effectively than the standard chemotherapy drug 5-fluorouracil. nih.gov

Breast Cancer: A novel secalonic acid derivative showed strong cytotoxic activity against triple-negative breast cancer (TNBC) cells. nih.govacs.org Secalonic acid D also demonstrated efficacy in human MCF-7 breast cancer cells. aacrjournals.orgnih.gov

Multidrug Resistant Cancer Cells: Secalonic acid D showed potent cytotoxicity in three pairs of multidrug-resistant cancer cell lines and their sensitive parental lines, including S1-MI-80 and S1, H460/MX20 and H460, and MCF-7/ADR and MCF-7. nih.gov

In Vivo Studies:

Hepatocellular Carcinoma: In a xenograft mouse model of hepatocellular carcinoma, treatment with Secalonic acid-F markedly reduced tumor growth. nih.gov

Breast Cancer: In experimental mouse models of breast cancer, Secalonic acid D demonstrated antitumor effects without apparent toxicity when administered orally or intraperitoneally. aacrjournals.orgnih.gov It was shown to inhibit angiogenesis in human MCF-7 breast tumor xenografts. aacrjournals.orgnih.govaacrjournals.org

Allelochemical Functionality

In addition to its effects on animal cells, Secalonic acid D has been noted for its role as a teratogenic metabolite, indicating its potential for broader biological activity, including allelopathic interactions in its natural environment. nih.gov

Structure Activity Relationship Sar Investigations of Secalonic Acid G and Analogues

Correlating Stereochemistry with Biological Response

Stereochemistry, the three-dimensional arrangement of atoms within a molecule, is a fundamental determinant of the biological activity of secalonic acids. nih.govmalariaworld.org These molecules are chiral, meaning they exist as non-superimposable mirror images called enantiomers. The different spatial orientations of functional groups in these enantiomers dictate how they interact with chiral biological targets such as enzymes and receptors, often leading to vastly different physiological responses. nih.gov

For secalonic acids, which possess multiple chiral centers, the absolute configuration at each center is crucial for their bioactivity. For instance, secalonic acid D (SAD), the enantiomer of secalonic acid A, is a major environmental toxin known for its cytotoxicity. wikipedia.org Studies have demonstrated that the specific stereochemistry of SAD is directly linked to its potent effects on various cancer cell lines. nih.gov

The biological activity of natural products is frequently governed by their stereochemistry. In the case of secalonic acids, even subtle changes in the orientation of hydroxyl, methyl, or carbonyl groups can significantly alter their binding affinity to target proteins, thereby modulating their efficacy and toxicity. The precise stereochemical arrangement is essential for the molecule to fit into the active site of an enzyme or the binding pocket of a receptor, highlighting the importance of stereoselectivity in their biological actions.

Influence of Dimeric Linkage Variations on Bioactivity

Secalonic acids are dimeric tetrahydroxanthones, and the point of linkage between the two monomeric units plays a pivotal role in their biological activity. The naturally occurring secalonic acids are typically 2,2'-dimers. However, chemical rearrangement can lead to the formation of 2,4'- and 4,4'-dimers. nih.gov

Interestingly, the toxicity profile can also be influenced by the dimeric linkage. While the 4,4'-dimer of secalonic acid A showed stronger cytostatic activity, its toxicity towards mouse bone marrow stem cells was weaker than that of the 2,2'-dimer. nih.gov This dissociation between desired activity and toxicity underscores the potential for designing safer and more effective analogues by modifying the dimeric linkage.

Comparative Analysis of Biological Potencies Across Secalonic Acid Isomers (A, D, E, F, G, F1, and others)

The various isomers of secalonic acid exhibit a wide spectrum of biological potencies. Comparative studies have been instrumental in elucidating the structure-activity relationships within this family of mycotoxins.

A study evaluating the cytostatic activity of six different secalonic acid isomers against mouse leukemia L1210 cells found that secalonic acids A and D were the most active, showing slightly greater potency than the anticancer drug adriamycin. nih.gov Secalonic acids F and G also demonstrated strong activity, whereas isomers B and E were considerably weaker. nih.gov This highlights the significant impact of the specific isomeric form on the antiproliferative effects of these compounds.

In terms of toxicity, secalonic acids F and G showed toxicity levels comparable to adriamycin in a mouse bone marrow stem cell assay, while secalonic acids A and D were less toxic in this model. nih.gov This differential toxicity is crucial for the potential therapeutic development of these compounds, as it suggests a possible therapeutic window for certain isomers.

Secalonic acid D, in particular, has been extensively studied and is known for its potent cytotoxic effects against various tumor cell lines. nih.gov It has been shown to inhibit cell cycle progression and induce DNA fragmentation. nih.gov Secalonic acid A has also been reported to possess antitumor properties. wikipedia.org The diverse biological activities of these isomers, ranging from potent cytotoxicity to antimicrobial and antialgal effects, underscore the importance of the unique structural features of each isomer in determining its biological profile. wikipedia.org

Table 1: Comparative Cytostatic Activity of Secalonic Acid Isomers against Mouse Leukemia L1210 Cells

Secalonic Acid IsomerRelative Cytostatic Activity
Secalonic Acid AVery Strong
Secalonic Acid BWeak
Secalonic Acid DVery Strong
Secalonic Acid EWeak
Secalonic Acid FStrong
Secalonic Acid GStrong
Adriamycin (Reference)Strong

This table is a qualitative representation based on the findings from Drugs Exp Clin Res. 1987;13(6):339-44. nih.gov

Derivatization Strategies and Synthetic Analog Synthesis for SAR Profiling

To further explore the structure-activity relationships of secalonic acids and to develop analogues with improved therapeutic indices, various derivatization strategies and synthetic approaches have been employed. These methods allow for systematic modifications of the secalonic acid scaffold and the evaluation of the resulting changes in biological activity.

One common approach is the synthesis of novel derivatives by modifying existing functional groups. For example, a new secalonic acid derivative, designated F-7, was isolated from an endophytic fungus. nih.gov This compound demonstrated strong cytotoxic activity against triple-negative breast cancer cells, inducing apoptosis and disrupting microtubule formation. nih.govacs.org The discovery and characterization of such naturally occurring derivatives provide valuable insights into the structural requirements for anticancer activity.

Synthetic efforts also focus on creating analogues that are not readily accessible from natural sources. This can involve altering the substitution patterns on the aromatic rings, modifying the side chains, or creating hybrid molecules that combine features of different secalonic acid isomers. By systematically synthesizing and testing these analogues, researchers can build a comprehensive SAR profile, which can guide the rational design of new drug candidates with enhanced potency and reduced toxicity. The synthesis of novel bavachinin analogues for evaluation as anticancer agents is an example of how synthetic chemistry can be used to explore the SAR of natural product-inspired compounds.

Ecological and Environmental Significance of Secalonic Acid Biosynthesis

Fungal-Plant Interactions and Defense Mechanisms

Secalonic acid G and its isomers are significant players in the intricate relationships between fungi and plants. These interactions can range from pathogenic to endophytic, with secalonic acids often acting as key chemical mediators. Fungi produce these compounds as part of their chemical arsenal (B13267) to colonize plant tissues, deter herbivores, and suppress competing vegetation. wikipedia.org

Several fungi that produce secalonic acids are known plant pathogens. For instance, various strains of Pyrenochaeta terrestris, the causal agent of pink root disease in onions, have been found to produce secalonic acids A, E, and G. nih.govjst.go.jp The presence of these mycotoxins in infected plant tissues suggests their role as virulence factors, contributing to the pathogen's ability to cause disease. Similarly, secalonic acid A has been identified as a vivotoxin in onions infected with this fungus, directly contributing to the symptoms of the disease. jst.go.jp

Endophytic fungi, which live symbiotically within plant tissues without causing disease, also produce a diverse array of secondary metabolites, including secalonic acids. researchgate.netnih.gov These compounds can contribute to the host plant's defense system. researchgate.net By producing antimicrobial and anti-herbivory chemicals, the endophytic fungus helps protect its host from pathogens and pests, a clear example of a defensive mutualism. The production of secalonic acids by endophytes residing within a plant can therefore be seen as a pre-emptive defense strategy, enhancing the plant's resilience to biotic stresses. nih.gov

Phytotoxic Effects of Secalonic Acid F (an Isomer of this compound)
Affected Plant ProcessObserved EffectReference
Seedling GrowthMarkedly inhibited in sorghum, hairy beggarticks, and barnyardgrass researchgate.net
PhotosynthesisReduced rates; lowered chlorophyll (B73375) a and b content researchgate.net
Antioxidant Enzymes (SOD, POD)Significantly reduced activities researchgate.net
Cellular MembranesIncreased membrane permeability and malondialdehyde (MDA) content researchgate.net
Organelle UltrastructureDamage to chloroplasts, mitochondria, and nuclei researchgate.net

Role in Microbial Competition and Niche Adaptation

In the microbial world, competition for resources and space is fierce. The production of antimicrobial compounds is a key strategy for fungi to gain a competitive edge and secure their ecological niche. Secalonic acids, including this compound, function as potent antibiotics, inhibiting the growth of competing bacteria and other fungi. researchgate.net

For example, this compound produced by the fungus Setophoma terrestris has demonstrated antimicrobial activity against the bacterium Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 39 μg/mL. mdpi.com Other isomers, such as secalonic acid F, have also shown strong activity against various bacteria, including phytopathogens. mdpi.com This ability to suppress bacterial growth is crucial for a fungus to dominate a substrate, whether it be soil, decaying organic matter, or living plant tissue.

The diversity within the secalonic acid family itself is a testament to its role in niche adaptation. Different fungal species, and even different strains of the same species, produce distinct profiles of secalonic acid isomers. nih.govjst.go.jp For instance, while Pyrenochaeta terrestris produces secalonic acids A, E, and G, the fungus Aspergillus aculeatus produces secalonic acids B, D, and F. nih.govjst.go.jp This variation suggests that the specific combination of secalonic acids may be adapted to the particular competitive challenges of a fungus's environment. The production of these metabolites is a critical factor in establishing the fungus in its ecological niche. researchgate.net

Fungi can also alter their production of secondary metabolites in response to environmental cues, a key feature of niche adaptation. researchgate.net Changes in culture conditions can trigger the synthesis of "cryptic" metabolites that are not produced under standard laboratory settings. semanticscholar.org This metabolic plasticity allows fungi to adapt to diverse and changing environments, deploying specific chemical defenses like secalonic acids as needed to ward off competitors. Endophytic fungi, for example, produce these intrinsic secondary metabolites to eliminate other microorganisms during the colonization of the host plant. oup.com

Antimicrobial Activity of Selected Secalonic Acids
Secalonic Acid IsomerProducing FungusTarget OrganismObserved Activity (MIC)Reference
This compoundSetophoma terrestrisStaphylococcus aureus39 μg/mL mdpi.com
Secalonic Acid ASetophoma terrestrisStaphylococcus aureus75 μg/mL mdpi.com
Secalonic Acid DPenicillium chrysogenumPectobacterium carotovorum16 μg/mL mdpi.com
Secalonic Acid FPenicillium chrysogenumStaphylococcus aureus (MRSA)2 μg/mL mdpi.com
This compoundGliocladium sp.Micrococcus luteus7.83 µM semanticscholar.org

Contribution to Ecosystem Chemical Diversity

The biosynthesis of this compound is part of a much larger story of fungal chemical diversity. Fungi are exceptionally creative chemists, producing an enormous variety of secondary metabolites that enrich the chemical landscape of ecosystems. nih.govacs.org Secalonic acids belong to a class of mycotoxins known as ergochromes, which are complex dimers of xanthone (B1684191) units. wikipedia.org To date, at least twenty-two members of the ergochrome family have been identified, including secalonic acids A through G and other related compounds like ergoflavin (B1253683). wikipedia.org

This structural diversity arises from complex and branching biosynthetic pathways. Fungi synthesize these molecules from simpler precursors, such as emodin (B1671224) and endocrocin (B1203551), which are then stereochemically tailored and dimerized to create a wide array of final products. nih.govjst.go.jp The ability to generate such a range of molecules from common building blocks is a hallmark of fungal metabolism and a major contributor to global biodiversity.

The widespread production of these compounds by fungi in diverse habitats—including soil, freshwater environments, lichens, and as endophytes within plants—means they are integral components of many ecosystem-level chemical interaction networks. nih.govwikipedia.org The presence of these bioactive molecules influences decomposition rates, nutrient cycling, and the structure of microbial and plant communities. By acting as phytotoxins, antibiotics, and signaling molecules, secalonic acids and their relatives play an active role in shaping their environments. researchgate.net The vast and largely unexplored chemical diversity within fungi represents a significant reservoir of novel molecules and ecological interactions waiting to be discovered. nih.gov

Emerging Research Paradigms and Future Outlook for Secalonic Acid G

Advanced Strategies for Enhanced Biosynthesis and Production

One key approach involves the manipulation of fermentation conditions. Studies have shown that factors such as temperature, culture medium composition, and aeration can significantly influence the production of secondary metabolites. For instance, research on Penicillium oxalicum has demonstrated that a temperature of 28°C is more advantageous for secalonic acid production than 37°C. wilddata.cn Similarly, investigations into Aspergillus aculeatus revealed that modifying the culture medium with elevated sodium chloride concentrations can increase the production of secalonic acid D and other metabolites. nih.gov These findings suggest that a systematic optimization of physical and chemical parameters is a foundational step for enhancing Secalonic acid G yield.

Beyond traditional optimization, chemical elicitation is emerging as a powerful tool. This technique involves adding small molecules to the culture medium to induce or enhance the expression of biosynthetic gene clusters that may be silent under standard laboratory conditions. dtu.dk For example, DNA methyltransferase inhibitors like 5-azacytidine (B1684299) and histone deacetylase inhibitors such as suberoylanilide hydroxamic acid (SAHA) have been used to stimulate the production of a wider array of secondary metabolites from endophytic fungi. dtu.dk Applying such epigenetic modifiers to known this compound producers could unlock higher production capabilities.

Furthermore, genetic and molecular biology techniques offer more direct routes to increased production. Mutagenesis, including the use of gamma irradiation, has been successfully employed to create mutant fungal strains with enhanced production of bioactive compounds. mdpi.com A more targeted approach is the heterologous expression of biosynthetic gene clusters. Researchers have successfully expressed the genes responsible for secalonic acid biosynthesis from one fungus, like Claviceps purpurea, in a more tractable host organism such as Aspergillus oryzae, enabling production of the compounds. mdpi.comnih.gov This strategy not only allows for potentially higher yields but also facilitates the engineering of the biosynthetic pathway to produce novel analogues.

StrategyDescriptionExample Application/Organism
Fermentation Optimization Adjusting physical and chemical parameters of the culture environment.Optimizing temperature to 28°C for Penicillium oxalicum; increasing NaCl concentration for Aspergillus aculeatus. wilddata.cnnih.gov
Chemical Elicitation Using small molecules (e.g., epigenetic modifiers) to induce secondary metabolite production.Application of 5-azacytidine and SAHA to various endophytic fungi. dtu.dk
Mutagenesis Inducing random mutations (e.g., via gamma irradiation) to screen for high-producing strains.Used to enhance production of various fungal secondary metabolites. mdpi.com
Heterologous Expression Transferring the biosynthetic gene cluster into a different, more robust host organism.Expression of Claviceps purpurea genes in Aspergillus oryzae to produce secalonic acids. mdpi.comnih.gov

Integration of Computational Chemistry and Omics Data in Research

The synergy between computational modeling and high-throughput "omics" data is revolutionizing natural product research. This integration provides powerful tools for identifying biological targets, understanding mechanisms of action, and designing new, improved molecules based on the this compound scaffold.

Chemoinformatic and Bioinformatic Approaches for Target Identification and Validation

A primary challenge in developing a bioactive compound is identifying its molecular target within the cell. Chemoinformatic and bioinformatic approaches offer powerful in silico methods to predict and validate these targets, guiding experimental work and saving considerable resources. nih.govmdpi.comnih.gov

One prominent method is molecular docking , a computational technique that predicts how a small molecule, like this compound, binds to the three-dimensional structure of a protein. wikipedia.org This can be used to screen large libraries of known protein structures to identify potential binding partners. For instance, molecular docking was used to investigate the interaction between a related compound, Secalonic acid F1, and succinate (B1194679) dehydrogenase, a key enzyme in cellular respiration, suggesting it as a potential target for its antimicrobial activity. oup.com This "target fishing" or "inverse virtual screening" approach can generate hypotheses about a compound's mechanism of action that can then be tested experimentally. researchgate.netunisa.it

Another powerful strategy involves correlating the gene expression profiles of cells treated with a compound to profiles from cells where specific genes have been knocked down. nih.gov The hypothesis is that if a drug's target is a particular protein, treating a cell with the drug should produce a similar transcriptomic signature to knocking down the gene for that protein. This method can predict targets even for compounds with novel chemical scaffolds. nih.gov

For experimental validation of computationally predicted targets, several methods are available. Affinity chromatography is a direct biochemical technique where a derivative of the small molecule is immobilized on a solid support. gbiosciences.comthermofisher.comresearchgate.net A cell lysate is passed over this support, and proteins that bind to the molecule are captured and can be subsequently identified using mass spectrometry. nih.gov More advanced chemical proteomics methods include activity-based protein profiling (ABPP) and cellular thermal shift assays (CETSA) , which can identify target engagement within a complex cellular environment. mdpi.comresearchgate.net These integrated computational and experimental pipelines are crucial for moving from a bioactive "hit" to a validated lead compound with a known mechanism of action. nih.gov

Rational Design of Novel Secalonic Acid Analogues

With knowledge of the biosynthetic pathway and the compound's structure-activity relationships, researchers can rationally design novel analogues with potentially improved properties. Computational chemistry plays a vital role in this process. For example, quantum mechanical (QM) calculations combined with NMR data and electronic circular dichroism (CD) spectra have been instrumental in determining the complex 3D structure and absolute configuration of newly discovered secalonic acid derivatives. nih.govmdpi.com

This structural understanding allows for the targeted modification of the biosynthetic pathway. By replacing specific enzymes in the pathway, such as a short-chain dehydrogenase/reductase (SDR), researchers can create novel secalonic acid analogues. unisa.it The structures of these new compounds are then elucidated using spectroscopic analysis. unisa.it This "design-build-test-learn" cycle, which combines computational design with synthetic biology, enables the exploration of chemical space around the secalonic acid core. unisa.it The goal is to generate derivatives with enhanced potency, better selectivity, or novel biological activities. Structure-activity relationship (SAR) studies, which correlate structural changes to changes in biological effect, are essential in this process, guiding the design of the next generation of analogues. wikipedia.orgnih.gov

Broadening the Scope of Producer Organism Discovery and Characterization

This compound was first identified from the fungus Pyrenochaeta terrestris (now known as Setophoma terrestris). oup.comresearchgate.net However, the vast diversity of the microbial world suggests that many more producers of secalonic acids likely exist, inhabiting a wide range of ecological niches. Expanding the search for these organisms is critical for discovering novel analogues and identifying strains with naturally high production titers.

Fungi, particularly from the genera Aspergillus, Penicillium, Claviceps, and Pyrenochaeta (Setophoma), are known producers of various secalonic acids. mdpi.comoup.comresearchgate.net These have been isolated from diverse environments, including soil, plants (as endophytes), and marine habitats. thermofisher.comresearchgate.netfrontiersin.orgpsu.edu For example, Setophoma terrestris isolated from mangrove leaf litter was found to produce both Secalonic acid A and G. researchgate.net Endophytic fungi, which live within plant tissues, are a particularly promising source of novel bioactive compounds, as they exist in a complex symbiotic relationship that can drive the evolution of unique secondary metabolites. mdpi.comthermofisher.com

Q & A

(Basic) What are the established protocols for isolating Secalonic acid G from natural sources?

Methodological Answer:
Isolation typically involves solvent extraction (e.g., ethyl acetate or methanol) followed by chromatographic techniques like column chromatography (CC) or preparative HPLC. Key steps include:

  • Source Selection : Prioritize fungal genera Aspergillus or Penicillium, as this compound is a secondary metabolite in these species.
  • Extraction Optimization : Use polarity-guided fractionation to separate compounds. Validate fractions via TLC or LC-MS.
  • Purification : Employ reverse-phase HPLC with UV detection (λ = 254–280 nm) for final isolation .
    Data Requirements : Report solvent ratios, retention times, and spectral validation (NMR, HRMS) for reproducibility .

(Basic) How can researchers ensure the purity and structural integrity of this compound during isolation?

Methodological Answer:

  • Purity Validation : Use HPLC-DAD (≥95% purity threshold) and compare retention times with literature.
  • Structural Confirmation : Combine 1H^1H-/13C^13C-NMR, HRESIMS, and X-ray crystallography (if crystalline). Cross-reference spectral data with published databases (e.g., SciFinder, Reaxys) .
    Advanced Tip : For novel derivatives, include 2D NMR (COSY, HMBC) to resolve stereochemical ambiguities .

(Advanced) What strategies resolve conflicting bioactivity data reported for this compound across studies?

Methodological Answer:

  • Variable Standardization : Compare assay conditions (e.g., cell lines, IC50_{50} protocols, solvent controls). For example, cytotoxicity discrepancies may arise from MTT vs. resazurin assays.
  • Meta-Analysis : Use systematic review tools (PRISMA guidelines) to aggregate data from Google Scholar and PubMed, filtering by publication year and assay type .
  • Statistical Reconciliation : Apply ANOVA or mixed-effects models to account for inter-lab variability .

(Advanced) How can researchers design experiments to elucidate the biosynthetic pathway of this compound?

Methodological Answer:

  • Genomic Mining : Use antiSMASH or BLAST to identify gene clusters (e.g., polyketide synthases) in fungal genomes.
  • Isotope Labeling : Track 13C^{13}C-acetate incorporation via NMR to map precursor utilization.
  • Knockout Mutagenesis : CRISPR-Cas9 disruption of candidate genes to confirm pathway steps .
    Data Reporting : Include LC-HRMS profiles of mutant strains versus wild-type .

(Basic) What in vitro assays are most suitable for screening this compound’s anticancer potential?

Methodological Answer:

  • Cell Viability Assays : MTT, SRB, or clonogenic assays in cancer cell lines (e.g., MCF-7, A549).
  • Mechanistic Studies : Apoptosis (Annexin V/PI staining) and cell-cycle analysis (flow cytometry).
  • Dose Optimization : Use logarithmic concentration ranges (0.1–100 µM) with positive controls (e.g., doxorubicin) .
    Validation : Replicate assays ≥3 times and report SEM .

(Advanced) How should researchers address discrepancies in this compound’s reported spectral data?

Methodological Answer:

  • Data Reanalysis : Re-examine 1H^1H-NMR integrals for proton count mismatches or solvent peak interference.
  • Collaborative Verification : Share samples with independent labs for cross-validation (e.g., via CCIRC or NMR consortiums).
  • Machine Learning : Apply tools like NMRshiftDB2 to predict shifts and identify anomalies .

(Basic) What are the best practices for conducting a literature review on this compound?

Methodological Answer:

  • Search Strategy : Use Google Scholar with Boolean operators:
    "this compound" AND ("biosynthesis" OR "cytotoxicity") .
  • Filtering : Limit results to 2010–2025 and sort by citation count for seminal works .
  • Citation Tracking : Use "Cited by" feature to identify newer studies building on foundational papers .

(Advanced) How can multi-omics approaches enhance this compound research?

Methodological Answer:

  • Transcriptomics : RNA-seq to identify upregulated genes during compound production.
  • Metabolomics : LC-MS/MS to correlate this compound levels with precursor abundance.
  • Proteomics : SILAC labeling to quantify enzyme expression in biosynthetic pathways.
    Integration : Use tools like MetaboAnalyst for cross-omics data fusion .

(Basic) What analytical techniques validate this compound’s stability under varying storage conditions?

Methodological Answer:

  • Accelerated Stability Testing : Expose samples to 40°C/75% RH for 1–6 months.
  • Degradation Monitoring : Use UPLC-PDA to track purity changes monthly.
  • Light Sensitivity : Store aliquots in amber vials and compare with clear-glass controls .

(Advanced) What computational methods predict this compound’s molecular targets?

Methodological Answer:

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to screen against kinase or GPCR libraries.
  • QSAR Modeling : Build regression models using IC50_{50} data and physicochemical descriptors.
  • Network Pharmacology : Use STRING-DB to map protein interaction networks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.